2-Aminoethane hydrogen sulfate is classified within the broader category of amino acids and their derivatives. It is derived from ethanolamine, a common amine used in various industrial applications. The compound is typically produced in laboratory and industrial settings, especially within the pharmaceutical and food industries where taurine is utilized.
The synthesis of 2-aminoethane hydrogen sulfate can be achieved through multiple methods:
The molecular structure of 2-aminoethane hydrogen sulfate features an amino group () attached to an ethyl chain that ends with a sulfate group (). The structural formula can be represented as:
The mechanism by which 2-aminoethane hydrogen sulfate acts primarily revolves around its role as a reactive intermediate in biochemical pathways:
The synthesis of 2-aminoethane hydrogen sulfate (chemical formula: C₂H₇NO₄S; CAS: 926-39-6) has evolved significantly since its initial development. The earliest documented method, the Wenker synthesis (1939), involved direct esterification by heating ethanolamine (2-aminoethanol) with concentrated sulfuric acid at approximately 250°C [4]. This process suffered from severe operational challenges, including extensive charring of organic material, sulfur dioxide fume generation, and low yields (typically <50%) due to decomposition and side reactions [4]. The exothermic nature of the reaction further complicated temperature control, making industrial implementation problematic.
By the mid-20th century, modifications emerged to mitigate these issues. A notable advancement involved conducting the reaction in high-boiling solvents like ortho-dichlorobenzene, which prevented caking and improved heat transfer [4]. Vacuum-assisted distillation was also adopted to facilitate water removal, shifting equilibrium toward ester formation. Nevertheless, these methods still required energy-intensive conditions and generated hazardous waste. A paradigm shift occurred in 1961 with the U.S. Patent 3,169,143, which introduced gaseous sulfur trioxide as a reactant [4]. This approach enabled reactions at near-ambient temperatures (30–50°C) in inert solvents like chloroform, leveraging the exothermic reaction between sulfur trioxide and ethanolamine to drive the process:$$\ce{C2H7NO + SO3 -> C2H7NO4S}$$This method achieved yields exceeding 75% with minimal charring, representing a substantial efficiency improvement [4].
Table 1: Historical Methods for 2-Aminoethane Hydrogen Sulfate Synthesis
Era | Method | Conditions | Yield | Key Limitations |
---|---|---|---|---|
1930s–1950s | Wenker synthesis | 250°C, neat H₂SO₄ | <50% | Charring, SO₂ emissions, low yield |
1950s–1960s | Solvent-mediated Wenker | 200°C, o-dichlorobenzene | 50–60% | High energy input, solvent recovery |
1961–present | Sulfur trioxide route | 30–50°C, CHCl₃, N₂ atmosphere | 75–85% | SO₃ handling hazards |
Modern research focuses on catalytic systems to enhance selectivity and sustainability. A breakthrough catalytic method, described in U.S. Patent 4,864,045, utilizes ammonium bisulfate (NH₄HSO₄) as a homogeneous catalyst for the reaction between ethylene and ammonium hydrogen sulfate [2]. This tandem reaction proceeds via intermediate formation of ethanolamine hydrogen sulfate, which subsequently dehydrates to the target compound:
Recent innovations leverage imidazolium-based ionic liquids functionalized with tungstate anions (e.g., [γ-Fe₂O₃-Im-Py]₂WO₄). These catalysts facilitate esterification under solvent-free conditions via simultaneous activation of reactants, though their application to 2-aminoethane hydrogen sulfate remains exploratory [6]. Acidic molten salts like triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) have also demonstrated efficacy in related sulfate esterifications, offering recyclability and high proton activity [10].
Scalable production requires precise parameter optimization across three domains:
Table 2: Optimization Parameters for Industrial Production
Parameter | Optimal Range | Impact on Yield | Industrial Implementation |
---|---|---|---|
Temperature | 130–150°C (catalytic) | >90% conversion; <5% byproducts | Jacketed reactors with PID control |
Pressure | 0.5–2 MPa (ethylene) | Enhances ethylene solubility | Pressurized CSTR or bubble columns |
Catalyst Loading | 5–10 mol% NH₄HSO₄ | Regenerative cycle; minimal waste | Continuous catalyst recycling loop |
Solvent | Toluene/water biphasic | Facilitates product separation | Liquid-liquid extraction trains |
The primary byproducts include:
Yield enhancement strategies focus on:
These advances collectively enable contemporary processes to achieve isolated yields of 90–95% with purity ≥98%, meeting industrial demand efficiently [2] [7].
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